(3,4-Dichlorophenyl)(4-pentylphenyl)methanone
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Overview
Description
3,4-Dichloro-4’-n-pentylbenzophenone is an organic compound with the molecular formula C18H18Cl2O and a molecular weight of 321.24 g/mol It is a derivative of benzophenone, characterized by the presence of two chlorine atoms and a pentyl group attached to the benzene rings
Preparation Methods
The synthesis of 3,4-Dichloro-4’-n-pentylbenzophenone typically involves the acylation of chlorobenzene with 3,4-dichlorobenzoyl chloride in the presence of a catalyst such as aluminum chloride. The reaction is carried out in a petroleum ether solvent . The general reaction can be represented as follows:
ClC6H4COCl+C6H5Cl→(ClC6H4)2CO+HCl
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3,4-Dichloro-4’-n-pentylbenzophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group, using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as hydroxyl or amino groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like sodium hydroxide (NaOH). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,4-Dichloro-4’-n-pentylbenzophenone has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-4’-n-pentylbenzophenone involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
3,4-Dichloro-4’-n-pentylbenzophenone can be compared with other similar compounds, such as:
4,4’-Dichlorobenzophenone: Similar in structure but lacks the pentyl group, leading to different chemical and biological properties.
3,4-Dichlorobenzophenone: Similar but without the pentyl group, affecting its reactivity and applications.
4,4’-Dichloro-3-nitrobenzophenone:
Properties
IUPAC Name |
(3,4-dichlorophenyl)-(4-pentylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2O/c1-2-3-4-5-13-6-8-14(9-7-13)18(21)15-10-11-16(19)17(20)12-15/h6-12H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTZRIJBIFTRHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301253196 |
Source
|
Record name | (3,4-Dichlorophenyl)(4-pentylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301253196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951887-73-3 |
Source
|
Record name | (3,4-Dichlorophenyl)(4-pentylphenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951887-73-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,4-Dichlorophenyl)(4-pentylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301253196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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